3-Formyl-25-desacetylrifamycin
Overview
Description
3-Formyl-25-desacetylrifamycin is a derivative of rifamycin . It is used in scientific research and has numerous applications in drug discovery and development, particularly in the field of antibiotics.
Synthesis Analysis
The synthesis of rifampicin, a related compound, has been described in previous work . The process involves reacting 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . This method is still used to synthesize rifampicin today .Molecular Structure Analysis
The molecular formula of 3-Formyl-25-desacetylrifamycin is C36H45NO12 . The molecular weight is 683.742 .Chemical Reactions Analysis
The first synthesis of rifampicin, a related compound, involved reacting 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . In 1970, a process for the preparation of 3-formyl rifamycin SV and its reaction with primary amines and hydrazines was described .Scientific Research Applications
Antibacterial Drug Discovery and Development
The compound is used in the field of antibiotics, particularly in drug discovery and development. The rifamycin antibacterials, including “3-Formyl-25-desacetylrifamycin”, are uniquely potent in the treatment of patients with tuberculosis and chronic staphylococcal infections . They are known inducers of enzyme systems involved in the metabolism of many drugs, most notably those metabolised by cytochrome P45O (CYP) 3A .
Treatment of Tuberculosis
Rifampicin, the parent drug of “3-Formyl-25-desacetylrifamycin”, is the basis of short-course treatment regimens for patients with active tuberculosis . These short-course regimens can be administered as infrequently as twice weekly for most of the treatment course, thus facilitating directly observed therapy .
Mechanism of Action
Target of Action
3-Formyl-25-desacetylrifamycin, also known as Rifamycin, 25-O-deacetyl-3-formyl-, is a member of the rifamycin family . The primary target of this compound is the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA.
Mode of Action
The mode of action of 3-Formyl-25-desacetylrifamycin involves the inhibition of RNA synthesis . It achieves this by strongly binding to the DNA-dependent RNA polymerase, thereby preventing the enzyme from carrying out its function . This interaction disrupts the transcription process, leading to a halt in protein synthesis and ultimately inhibiting the growth and multiplication of bacteria.
Biochemical Pathways
The biochemical pathways affected by 3-Formyl-25-desacetylrifamycin are primarily those involving RNA synthesis. By inhibiting the DNA-dependent RNA polymerase, the compound disrupts the transcription process, which is a critical step in gene expression . This disruption affects downstream processes, including protein synthesis, which is essential for bacterial growth and survival.
Result of Action
The result of the action of 3-Formyl-25-desacetylrifamycin is the inhibition of bacterial growth and multiplication. By disrupting RNA synthesis, the compound prevents the production of essential proteins, thereby inhibiting the growth and survival of bacteria . This makes it an effective antibacterial agent.
Action Environment
The action of 3-Formyl-25-desacetylrifamycin can be influenced by various environmental factors. For instance, the absorption of rifamycins can be affected by the presence of food . Additionally, the induction of hepatic and intestinal metabolic enzymes by rifamycin antibacterials can complicate the metabolism of the rifamycins themselves and lead to many clinically relevant drug-drug interactions .
Safety and Hazards
properties
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-26-21(14-38)31(43)23-24(32(26)44)30(42)20(6)33-25(23)34(45)36(7,49-33)48-13-12-22(47-8)17(3)28(40)19(5)29(41)18(4)27(15)39/h9-15,17-19,22,27-29,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19-,22-,27-,28+,29+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYOFVKHSKDIP-WSMWQBPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)C=O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-25-desacetylrifamycin | |
CAS RN |
16783-97-4 | |
Record name | 3-Formyl-25-desacetylrifamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-FORMYL-25-DESACETYLRIFAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W23H162QVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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